molecular formula C17H25N3O2 B10808844 N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide

N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide

Cat. No.: B10808844
M. Wt: 303.4 g/mol
InChI Key: IICGUBQOPAPTSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-N’-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide is a chemical compound known for its role as an HIV-1 entry inhibitor. It prevents the binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on host cells, thereby blocking the virus’s entry into the cells .

Preparation Methods

The synthesis of N-Phenyl-N’-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide typically involves the reaction of N-phenyl oxalamide with 2,2,6,6-tetramethyl-4-piperidinol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-Phenyl-N’-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research Findings

Numerous studies have validated the efficacy of N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide as an HIV entry inhibitor:

  • Inhibitory Activity : Research indicates that this compound exhibits potent cell fusion and virus-cell fusion inhibitory activity at low micromolar concentrations. It has been shown to be effective against both X4 and R5 tropic strains of HIV-1 .
  • Binding Affinity : Surface plasmon resonance studies demonstrated that this compound binds specifically to unliganded HIV-1 gp120 without binding to CD4. This specificity is crucial for developing targeted therapies .
  • Resistance Profile : The compound has been effective against laboratory-adapted strains and primary isolates of HIV-1, including AZT-resistant strains. This suggests potential for further modifications to enhance its antiviral properties .

Case Studies

Several case studies have highlighted the applications of this compound in scientific research:

StudyFindings
Identification of Novel InhibitorsTwo analogs (NBD-556 and NBD-557) were identified as potent inhibitors of HIV entry through gp120-CD4 blockade .
Mechanistic StudiesDetailed investigations into the binding interactions revealed insights into how these compounds inhibit viral entry without affecting other stages of the viral life cycle .
Therapeutic PotentialThe selective inhibition profile indicates a promising avenue for developing new antiretroviral therapies with reduced side effects compared to existing treatments .

Mechanism of Action

The compound exerts its effects by binding to the Phe43 cavity of the HIV-1 gp120 envelope glycoprotein, preventing its interaction with the CD4 receptor on host cells. This inhibition blocks the virus’s entry into the cells, thereby preventing infection . The molecular targets involved include the gp120 glycoprotein and the CD4 receptor.

Comparison with Similar Compounds

N-Phenyl-N’-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide is unique in its specific binding to the Phe43 cavity of gp120. Similar compounds include:

These compounds share the common feature of targeting the HIV-1 gp120 glycoprotein but differ in their specific binding sites and mechanisms of action.

Biological Activity

N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide is a compound that has garnered attention for its biological activity, particularly in the context of HIV research. This article examines the compound's mechanism of action, efficacy against HIV, and potential therapeutic applications based on diverse scientific studies.

Chemical Structure and Properties

This compound has the chemical formula C17H25N3O2C_{17}H_{25}N_{3}O_{2} and a molecular weight of 303.40 g/mol. The structure features a piperidine ring that contributes to its bioactivity.

Research indicates that this compound acts primarily as an HIV-1 entry inhibitor . It prevents the binding of the HIV envelope glycoprotein gp120 to the CD4 receptor on host cells. This action effectively blocks viral entry into cells without interfering with other stages of the HIV life cycle such as reverse transcription or integration .

Efficacy Against HIV

Studies have demonstrated that analogs of this compound exhibit potent antiviral activity:

  • Potency : The lead compounds identified in studies showed effective inhibition of virus-cell fusion at low micromolar concentrations.
  • Broad Spectrum : These compounds were effective against both X4 and R5 tropic strains of HIV-1, indicating their broad-spectrum activity against different viral strains .

Table 1: Summary of Biological Activity

CompoundMechanism of ActionPotency (μM)Target Virus Types
NBD-556Inhibits gp120-CD4 interactionLow micromolarX4 and R5 strains
NBD-557Inhibits gp120-CD4 interactionLow micromolarX4 and R5 strains

Case Studies

A notable study conducted by researchers utilized surface plasmon resonance to confirm that these compounds bind specifically to unliganded gp120 without affecting CD4 binding . This specificity is crucial for developing targeted therapies that minimize off-target effects.

Case Study 1: Efficacy in Laboratory Strains

In vitro studies demonstrated that this compound analogs maintained their efficacy against laboratory-adapted strains of HIV-1, including those resistant to traditional antiretroviral therapies such as AZT .

Case Study 2: Potential for Further Development

The findings suggest that these compounds can be further optimized to enhance their potency and selectivity. The structural features that confer activity could be modified to improve pharmacokinetic properties and reduce potential side effects .

Properties

IUPAC Name

N'-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-16(2)10-13(11-17(3,4)20-16)19-15(22)14(21)18-12-8-6-5-7-9-12/h5-9,13,20H,10-11H2,1-4H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICGUBQOPAPTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.